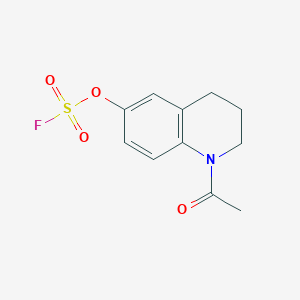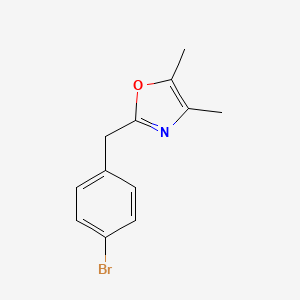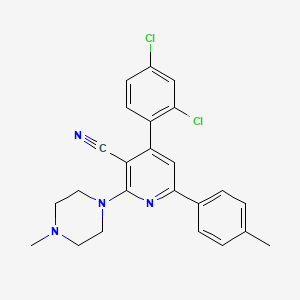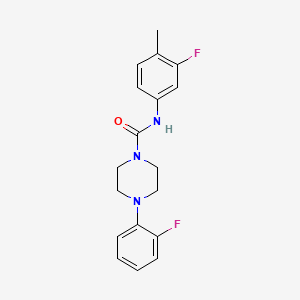![molecular formula C21H19ClN4O4S B2756316 N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 902248-22-0](/img/structure/B2756316.png)
N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring and a thiadiazole ring. Indole is a common structure in many natural products and pharmaceuticals, and thiadiazole is a type of heterocycle that is often found in various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiadiazole rings would likely contribute to the compound’s aromaticity and stability .Chemical Reactions Analysis
Indole rings are known to undergo a variety of reactions, including electrophilic substitution at the 3-position . The thiadiazole ring might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the indole and thiadiazole rings might affect its solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Compound Synthesis
Thiadiazole derivatives, including compounds with spiro[indole-3,2'-[1,3,4]thiadiazol] moieties, are subjects of research due to their potential as pharmacologically active agents. The synthesis of these compounds often involves novel methodologies for creating heterocyclic structures with potential applications in drug development. For example, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, promoted by carbodiimide condensation, exemplifies the interest in developing new compounds with potential therapeutic benefits (Yu et al., 2014).
Pharmacological Potential
Compounds similar to the specified acetamide derivative are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, molecular modeling and synthesis efforts have been directed towards understanding the anti-inflammatory properties of indole acetamide derivatives (Al-Ostoot et al., 2020). Furthermore, novel synthetic routes have been explored for creating 1,3,4-thiadiazole compounds with potential as raw materials for drug synthesis, underscoring their versatility and potential in medicinal chemistry (Tripathi & Sonawane, 2013).
Structural and Molecular Studies
The detailed study of the molecular structure and properties of thiadiazole derivatives, including analysis through X-ray diffraction and spectroscopic methods, contributes to our understanding of their potential applications. Research on the structures of acetamide derivatives provides insights into their molecular configurations, intermolecular interactions, and stability, which are crucial for designing compounds with desired biological activities (Boechat et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-acetyl-1'-[2-(2-chlorophenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-13(27)23-20-24-26(14(2)28)21(31-20)15-7-3-5-9-17(15)25(19(21)29)11-12-30-18-10-6-4-8-16(18)22/h3-10H,11-12H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNGWLXMYIWEMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CCOC4=CC=CC=C4Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)
![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2756239.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2756240.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2756241.png)

![[(4-Methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2756244.png)


![3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2756251.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2756255.png)
